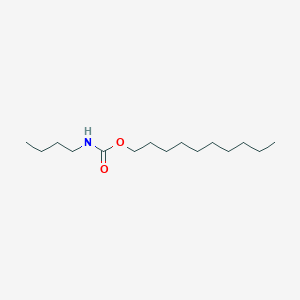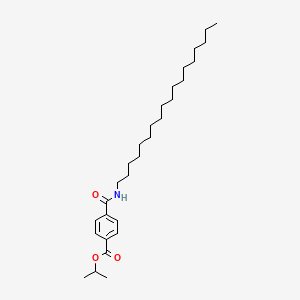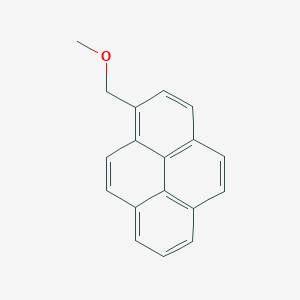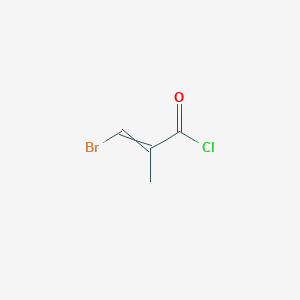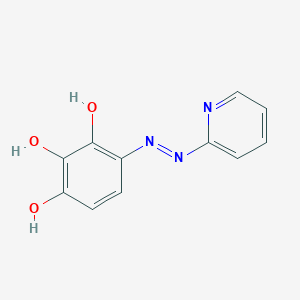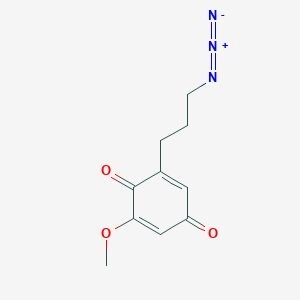
2-(3-Azidopropyl)-6-methoxycyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Azidopropyl)-6-methoxycyclohexa-2,5-diene-1,4-dione is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features an azide group, a methoxy group, and a cyclohexa-2,5-diene-1,4-dione core, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-chloropropyl derivatives with sodium azide in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions . The methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(3-Azidopropyl)-6-methoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Substitution: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of copper sulfate and sodium ascorbate.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Saturated cyclohexane derivatives.
Substitution: Triazole derivatives.
Scientific Research Applications
2-(3-Azidopropyl)-6-methoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and click chemistry reactions.
Biology: Employed in the study of cell-penetrating peptides and their conjugates for drug delivery.
Medicine: Investigated for its potential in photodynamic therapy and as a precursor for bioactive molecules.
Industry: Utilized in the development of advanced materials, such as hydrogels and polymer brushes.
Mechanism of Action
The mechanism of action of 2-(3-Azidopropyl)-6-methoxycyclohexa-2,5-diene-1,4-dione involves its ability to undergo click chemistry reactions, forming stable triazole linkages. These reactions are highly specific and efficient, making the compound valuable for bioconjugation and material science applications . The azide group is particularly reactive, allowing for the formation of covalent bonds with various substrates .
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)triethoxysilane: An aminosilane used in surface functionalization.
Polyamines: Organic compounds with multiple amine groups, used in plant growth regulation.
Uniqueness
2-(3-Azidopropyl)-6-methoxycyclohexa-2,5-diene-1,4-dione is unique due to its combination of an azide group and a methoxy-substituted cyclohexa-2,5-diene-1,4-dione core. This structure allows for versatile chemical modifications and applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
89890-35-7 |
|---|---|
Molecular Formula |
C10H11N3O3 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-(3-azidopropyl)-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H11N3O3/c1-16-9-6-8(14)5-7(10(9)15)3-2-4-12-13-11/h5-6H,2-4H2,1H3 |
InChI Key |
OKKJEDYIOBGAQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C=C(C1=O)CCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14369840.png)
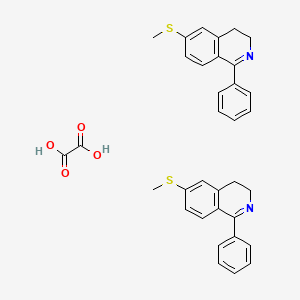
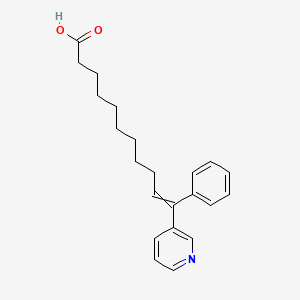
![Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate](/img/structure/B14369859.png)
![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)
![Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate](/img/structure/B14369875.png)
![3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B14369878.png)
